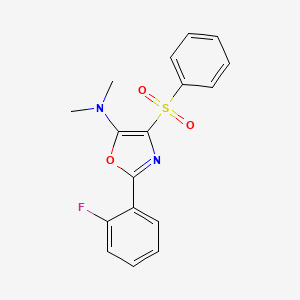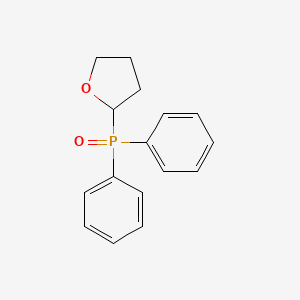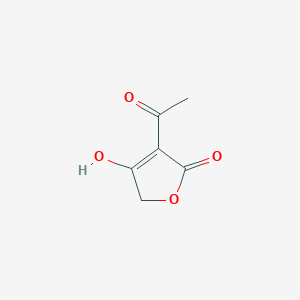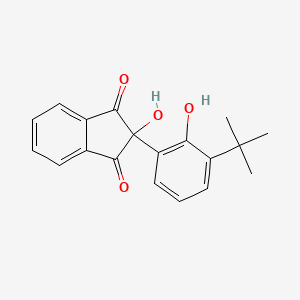
1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-
Vue d'ensemble
Description
1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly known as IAA and is primarily used as a reagent for the detection of metals in various biological samples. The compound has also shown potential for use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of IAA is based on its ability to chelate metal ions. The compound contains two hydroxyl groups and a phenolic group that can form stable coordination complexes with metal ions. This property of IAA makes it an excellent reagent for the detection of metals in biological samples.
Biochemical and Physiological Effects:
IAA has been shown to have several biochemical and physiological effects. The compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. IAA has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
IAA has several advantages for use in lab experiments. The compound is stable and can be easily synthesized. It is also highly selective for certain metal ions, making it an excellent reagent for the detection of metals in biological samples. However, IAA has some limitations as well. The compound can be toxic at high concentrations and can interfere with certain assays.
Orientations Futures
There are several future directions for the use of IAA in scientific research. The compound has shown potential for use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to explore the mechanism of action of IAA in these diseases. Additionally, IAA can be modified to improve its selectivity for certain metal ions and reduce its toxicity.
Applications De Recherche Scientifique
IAA is widely used in scientific research as a reagent for the detection of metals such as copper, iron, and nickel in biological samples. The compound is particularly useful in the analysis of metalloproteins and metalloenzymes. IAA has also shown potential for use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxyindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-18(2,3)13-9-6-10-14(15(13)20)19(23)16(21)11-7-4-5-8-12(11)17(19)22/h4-10,20,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMIGWRSLFRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221483 | |
| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
CAS RN |
71313-34-3 | |
| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



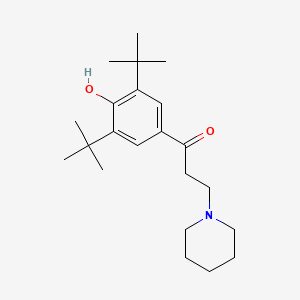
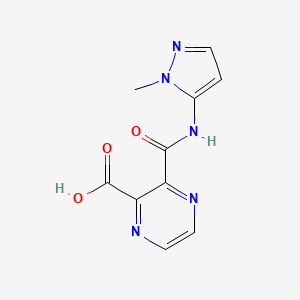
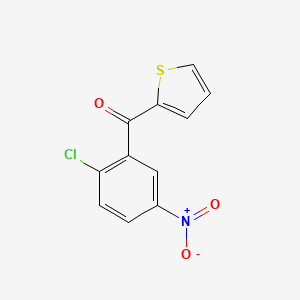


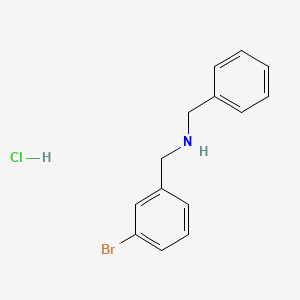
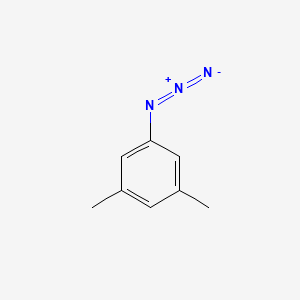

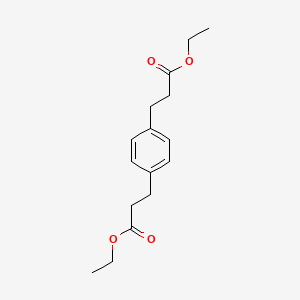
![2-[2-(1-methyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1660004.png)
